(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine
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Overview
Description
Scientific Research Applications
Anticonvulsant Potential
A series of novel Schiff bases, including derivatives related to (4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine, have been synthesized and evaluated for their anticonvulsant activity. These compounds, including (1c) N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine and others, exhibited significant seizures protection in various models, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Electro-Optic Materials
Research into pyrrole-based donor-acceptor chromophores for electro-optic applications has identified derivatives of this compound as key materials. These compounds exhibit significant nonlinear optical/electro-optic properties, making them suitable for the development of advanced photonic devices (Facchetti et al., 2003).
Catalysis
Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine analogs, have been synthesized and shown to exhibit good catalytic activity and selectivity in various reactions. These findings underscore the utility of these compounds in catalytic processes (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes involving derivatives of this compound have been synthesized and their photocytotoxic properties examined. These complexes display significant photocytotoxicity under red light, offering a novel approach for cancer treatment through the generation of reactive oxygen species (Basu et al., 2014).
Chiral Intermediate Production
A newly isolated Kluyveromyces sp. has been utilized for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to produce an important chiral intermediate of the anti-allergic drug Betahistine. This method highlights the biotechnological applications of derivatives of this compound in pharmaceutical manufacturing (Ni et al., 2012).
Safety and Hazards
“(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(4-chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c14-10-4-1-8(2-5-10)12(18)9-3-6-11(19-7-9)13(15,16)17/h1-7,12H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKDBFPRKZDVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CN=C(C=C2)C(F)(F)F)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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